molecular formula C10H20N2O2 B2875469 (S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate CAS No. 852874-60-3

(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate

Cat. No.: B2875469
CAS No.: 852874-60-3
M. Wt: 200.282
InChI Key: ZAAYKTCDODPVPD-QMMMGPOBSA-N
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Description

“(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid . This particular carbamate has a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of carbamates often involves the reaction of carbonylimidazolide in water with a nucleophile . This reaction can be carried out in a one-pot system without an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “this compound” includes a carbamate group and a pyrrolidine ring . The carbamate group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions. For example, they can be synthesized from alcohols and urea in the presence of a catalyst . They can also be formed in situ from N-substituted carbamoyl chlorides and reacted with substituted phenols .

Scientific Research Applications

Synthesis of Drug Intermediates

(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate serves as an intermediate in the synthesis of various pharmacologically active compounds. For instance, Geng Min (2010) described an efficient process for synthesizing tert-butyl pyrrolidin-3-ylmethylcarbamate, highlighting its significance in drug development due to its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).

Molecular Structure and Hydrogen Bond Analysis

The study of carbamate derivatives, including those similar to this compound, provides insights into the interplay of hydrogen bonds in crystal structures. Das et al. (2016) synthesized two carbamate derivatives and analyzed their crystal structures, revealing how hydrogen bonds contribute to molecular assembly and stability (Das et al., 2016).

Novel Synthetic Methodologies

The compound has been utilized in developing new synthetic methods. For example, Alker et al. (1997) discussed the use of tert-butyl carbamate derivatives as stable precursors for generating chiral azomethine ylids under mild conditions, demonstrating the compound's role in facilitating milder reaction conditions (Alker, Harwood, & Williams, 1997).

Catalysis and Reaction Mechanisms

This compound has been involved in studies exploring catalysis and reaction mechanisms. Zhou et al. (2019) reported its use in the enantioselective synthesis of 2-substituted pyrrolidines via intramolecular reductive amination, catalyzed by iridium complexes (Zhou et al., 2019).

Properties

IUPAC Name

tert-butyl N-[(3S)-1-methylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAYKTCDODPVPD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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